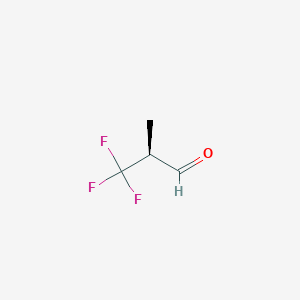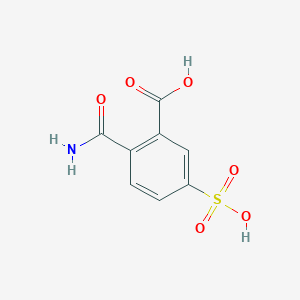![molecular formula C30H46O2 B14256968 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol CAS No. 208995-96-4](/img/structure/B14256968.png)
4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C30H46O It is a biphenyl derivative where one of the phenyl rings is substituted with an octadecyloxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol typically involves the etherification of 4-hydroxybiphenyl with octadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the biphenyl structure.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl]-4-one or 4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl] or other reduced derivatives.
Substitution: Products depend on the substituent introduced, such as 4’-(Octadecyloxy)[1,1’-biphenyl]-4-chloride.
Scientific Research Applications
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and surfactants.
Mechanism of Action
The mechanism of action of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the octadecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4’-(Octadecyloxy)[1,1’-biphenyl]-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it particularly interesting for studies involving lipid membranes and surfactant behavior.
Properties
CAS No. |
208995-96-4 |
|---|---|
Molecular Formula |
C30H46O2 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4-(4-octadecoxyphenyl)phenol |
InChI |
InChI=1S/C30H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-30-24-20-28(21-25-30)27-18-22-29(31)23-19-27/h18-25,31H,2-17,26H2,1H3 |
InChI Key |
CNWVQFXDSFASPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


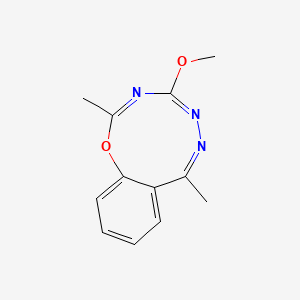
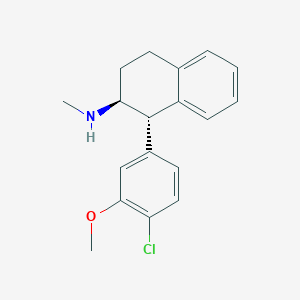
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)

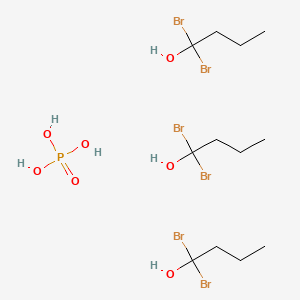

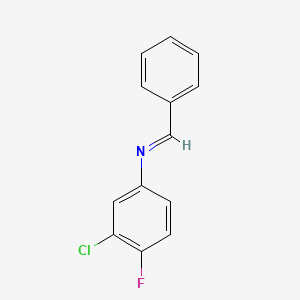
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
